ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate
Description
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate is a synthetic compound characterized by a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. An ethyl carbamate group is attached via a secondary amine-linked ethylene chain.
Properties
IUPAC Name |
ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJWTSLHUDREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate typically involves the reaction of an amine precursor with ethyl chloroformate under controlled conditions. Key steps include the selective chlorination and trifluoromethylation of a pyridine ring, followed by nucleophilic substitution to introduce the aminoethyl group and subsequent carbamate formation.
Industrial Production Methods: On an industrial scale, this compound is produced through a series of highly controlled steps that ensure high yield and purity. These steps often involve batch processes with rigorous quality control measures, such as the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis.
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group undergoes base- or acid-catalyzed hydrolysis , yielding ethanol, carbon dioxide, and the corresponding amine derivative. This reaction is critical for prodrug activation in medicinal applications.
Reaction Conditions and Products
| Catalyst | Temperature | Products | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | 60°C | Ethanol, CO₂, 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethylamine | 85% | |
| HCl (1M) | 80°C | Ethanol, CO₂, protonated amine | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂.
Pyridine Ring Reactivity
The 3-chloro-5-(trifluoromethyl)pyridine moiety exhibits nucleophilic aromatic substitution (NAS) at the 2-position due to electron withdrawal by the -CF₃ group .
Substitution with Amines
Reaction with primary amines (e.g., piperazine) under mild conditions:
textEthyl carbamate derivative + Piperazine → N-substituted piperazine + HCl (byproduct)
Conditions : DMF, 50°C, 12h
Yield : 72% (characterized via ¹H NMR) .
Electrophilic Substitution
Limited electrophilic substitution occurs at the 4-position of the pyridine ring under strong acidic conditions (e.g., nitration with HNO₃/H₂SO₄).
Transesterification
The ethyl carbamate undergoes transesterification with methanol in the presence of catalytic NaOMe:
textEthyl carbamate + MeOH → Methyl carbamate + EtOH
Conditions : MeOH reflux, 6h
Yield : 68% (LC-MS confirmed) .
Alkylation/Acylation of the Aminoethyl Chain
The secondary amine in the ethylamino side chain reacts with:
-
Alkyl halides : Forms tertiary amines (e.g., with CH₃I in THF, 90% yield) .
-
Acyl chlorides : Produces amides (e.g., acetyl chloride, 82% yield) .
Stability Under Oxidative Conditions
Degradation Products
| Oxidizing Agent | Major Products |
|---|---|
| H₂O₂/Fe²⁺ (pH 3) | 3-chloro-5-(trifluoromethyl)pyridine N-oxide, CO₂ |
| KMnO₄ (acidic) | Chloride ions, trifluoroacetic acid |
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces C-Cl bond cleavage , generating a radical intermediate that dimerizes or reacts with solvents .
Key Observations
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
Research has indicated that ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate and its derivatives can inhibit tumor growth by targeting specific cellular pathways.
- Mechanism of Action : The compound may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
- Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
- Mechanism of Action : It may protect neuronal cells from oxidative stress-induced damage.
- Case Study : Experimental data suggests that structural analogs exhibit strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission and relevant in conditions like Alzheimer's disease.
Insecticidal Activity
This compound has been explored for its potential use as an insecticide.
- Mechanism of Action : The compound's ability to disrupt the nervous system of insects positions it as a viable candidate for agricultural applications.
- Case Study : Field trials have demonstrated its effectiveness against common agricultural pests, indicating a potential role in integrated pest management strategies.
Mechanism of Action
This compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: It targets particular enzymes and receptors, modulating their activity.
Pathways Involved: In biochemical pathways, it can act as an inhibitor or activator, depending on the context of its application. Its mechanism often involves covalent modification of active site residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound’s core similarity to other derivatives lies in the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. Differences arise in the substituents attached to the aminoethyl side chain, which dictate reactivity, bioavailability, and biological activity. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparison
Environmental and Metabolic Fate
- Degradation Pathways: Fluopyram degrades under UV light to products like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, highlighting the lability of the benzamide group . Ethyl carbamates generally hydrolyze to ethanol and urea derivatives, suggesting faster environmental breakdown compared to benzamides .
- Bioremediation : Microbial degradation of pyridinyl-ethyl-carbamate derivatives is less studied compared to Fluopyram, which is metabolized by soil fungi (e.g., Aspergillus spp.) and bacteria .
Biological Activity
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₀H₁₃ClF₃N₄O₂
- Molecular Weight : 349.14 g/mol
- Melting Point : 157-160 °C
- CAS Number : 324009-15-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and receptors involved in pain and neurogenic responses.
- TRPV1 Antagonism : Research indicates that compounds structurally similar to this compound exhibit antagonistic effects on the TRPV1 (transient receptor potential vanilloid 1) channel, which plays a crucial role in pain perception. This antagonism can lead to reduced nociceptive responses in animal models of pain .
- Voltage-Gated Sodium Channels (VGSCs) : The compound may also inhibit VGSCs, which are essential for the propagation of action potentials in neurons. This inhibition can contribute to its analgesic properties by dampening neuronal excitability .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Activity : Studies have shown that related compounds effectively decrease pain responses in models of formalin-induced tonic pain and oxaliplatin-induced neuropathic pain .
- Anticonvulsant Properties : There is evidence suggesting that this compound may possess anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Pain Models : In a study involving mice, the administration of TRPV1 antagonists led to significant reductions in pain responses without affecting motor function or body temperature . This suggests a favorable therapeutic index for compounds targeting TRPV1.
- Anticonvulsant Research : A comparative analysis of various compounds indicated that those with similar structural motifs to this compound showed promise in increasing seizure thresholds in animal models .
Q & A
Q. What are the optimal synthetic routes for ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate, and how can purity be ensured?
Answer: The synthesis typically involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives. A common approach includes:
Amine-Alkylation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromoacetate to introduce the ethylcarbamate group.
Coupling Reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link intermediates, as seen in analogous pyridine-carbamate syntheses .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization improve purity.
Key Data : Yields range from 65–85% depending on solvent choice (DMF or dichloromethane) and temperature control (60–80°C) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- NMR Spectroscopy : H and C NMR confirm the pyridine ring substituents (δ 8.2–8.6 ppm for pyridinyl protons) and carbamate linkage (δ 4.1–4.3 ppm for ethyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 396.71 (CHClFNO) .
- HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water mobile phases .
Q. What are the primary physicochemical properties influencing its reactivity and stability?
Answer:
- Solubility : Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
- Stability : Hydrolytically stable under neutral conditions but degrades in acidic/basic environments (e.g., t = 12 h at pH 2) due to carbamate cleavage .
- Thermal Stability : Decomposes above 200°C, requiring storage at –20°C .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group impact reaction kinetics in derivatization studies?
Answer: The –CF group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitution at the 2-position. This facilitates reactions with amines or thiols but reduces electrophilic substitution rates. Kinetic studies using DFT calculations show a 30% increase in activation energy for reactions at the 3-chloro position compared to non-fluorinated analogs .
Q. What methodologies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Variability : Discrepancies in IC values (e.g., 5–50 μM in cancer cell lines) may arise from differences in cell permeability or metabolic stability. Use standardized assays (e.g., MTT with 48 h incubation) and include positive controls (e.g., doxorubicin) .
- Metabolite Interference : Degradation products like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine (observed in photolysis studies of analogs) can skew results. HPLC-MS monitoring is recommended .
Q. How can computational modeling predict structure-activity relationships (SAR) for target engagement?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR) identifies key interactions:
- Pyridine nitrogen forms hydrogen bonds with catalytic lysine residues.
–CF group enhances hydrophobic binding in pocket regions .
- Pyridine nitrogen forms hydrogen bonds with catalytic lysine residues.
- QSAR Models : Hammett constants (σ = 0.43 for –CF) correlate with inhibitory potency (R = 0.89 in kinase assays) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
